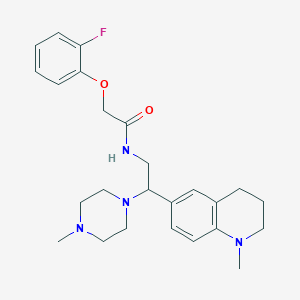
2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C25H33FN4O2 and its molecular weight is 440.563. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies focus on the synthesis and structural characterization of compounds that share functional groups or structural motifs with the specified chemical. These compounds have been synthesized to explore their chemical properties, structural aspects, and the formation of inclusion compounds or salts. For example, research by Karmakar et al. (2007) investigates the structural aspects of two amide-containing isoquinoline derivatives, revealing their ability to form gels or crystalline solids depending on the treatment with mineral acids, and highlighting their enhanced fluorescence emission in certain conditions (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Biological Evaluation and Potential Therapeutic Applications
Research into the biological evaluation and potential therapeutic applications of compounds structurally related to the specified chemical indicates their promise in treating various conditions. For instance, a study by Riadi et al. (2021) describes the preparation of a quinazolinone-based derivative showing potent cytotoxic activity against several cancer cell lines, along with inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent (Riadi, Y. et al., 2021).
Antimicrobial Activities
The antimicrobial properties of compounds with similar structures or functionalities have also been a significant focus. A study by Patel and Patel (2010) synthesizes and evaluates the antimicrobial activities of fluoroquinolone-based thiazolidinones, indicating significant activity against various microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel, N., & Patel, S. D., 2010).
Imaging and Diagnostic Applications
Furthermore, compounds with structural or functional similarities have been explored for their utility in imaging and diagnostics. Yui et al. (2010) evaluate two 18F-labeled PET ligands for imaging translocator protein (TSPO) in the brain, offering insights into their kinetics and potential for visualizing TSPO expression, relevant for studying brain disorders and injury (Yui, J. et al., 2010).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN4O2/c1-28-12-14-30(15-13-28)23(20-9-10-22-19(16-20)6-5-11-29(22)2)17-27-25(31)18-32-24-8-4-3-7-21(24)26/h3-4,7-10,16,23H,5-6,11-15,17-18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDWJTJNSPLATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2F)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2534768.png)
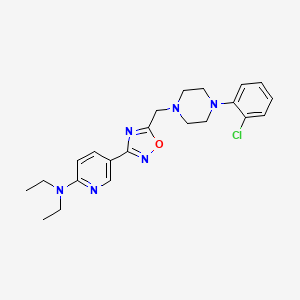
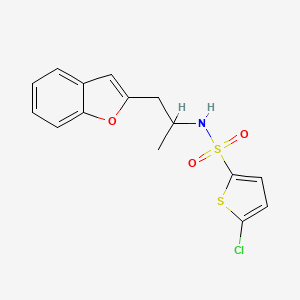
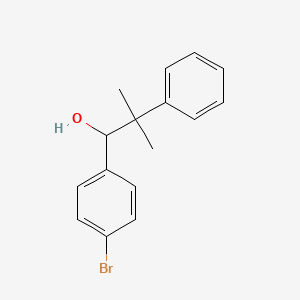

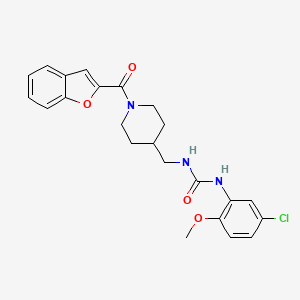
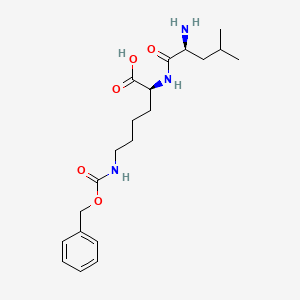


![Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B2534783.png)
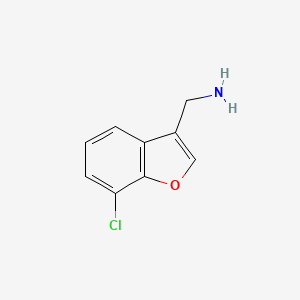
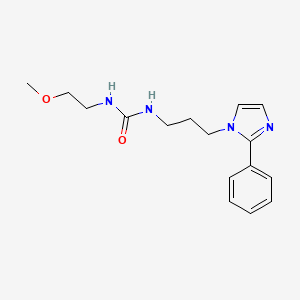

![7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534788.png)